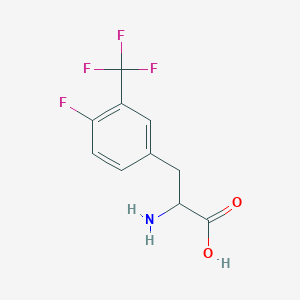

4-Fluoro-3-(trifluoromethyl)-DL-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Fluoro-3-(trifluoromethyl)phenyl isocyanate” is a compound that has been used in the synthesis of various other compounds . It has a molecular weight of 205.11 .

Synthesis Analysis

This compound may be used in the synthesis of pyrazine and pyrimidine analogs of biarylamines . It has also been used in the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly(phenylene oxide) .

Molecular Structure Analysis

The molecular formula of “4-Fluoro-3-(trifluoromethyl)phenyl isocyanate” is C8H3F4NO .

Physical and Chemical Properties Analysis

The compound “4-Fluoro-3-(trifluoromethyl)phenyl isocyanate” has a density of 1.4±0.1 g/cm^3, a boiling point of 181.5±40.0 °C at 760 mmHg, and a flash point of 68.9±17.0 °C .

Applications De Recherche Scientifique

Mutants of Saccharomyces cerevisiae Producing β-Phenethyl Alcohol and Acetate

Research using dl-p-Fluorophenylalanine, an analogue of l-phenylalanine, led to the isolation of mutants impaired in phenylalanine biosynthesis. These mutants produced significantly higher quantities of β-phenethyl alcohol and β-phenethyl acetate compared to the wild type, showcasing potential applications in industrial fermentation processes for enhanced production of flavor compounds (Akita, Ida, Obata, & Hara, 1990).

Cerebral Protein Synthesis Studies

Fluorine-18-labeled ortho or para isomers of l-fluorophenylalanine were utilized in experiments to incorporate amino acids into cerebral proteins, indicating its utility in noninvasive studies of cerebral protein synthesis in humans through positron emission tomography (PET). This has implications for neurological research and diagnosis (Bodsch, Coenen, Stocklin, Takahashi, & Hossmann, 1988).

Direct Labeling of Phenylalanine Derivatives

A novel procedure was developed for preparing [18F]fluorophenylalanine by directly using [18F]fluoride, showcasing an application in the synthesis of radiolabeled compounds for medical imaging and research purposes (Kienzle, Reischl, & Machulla, 2005).

"Teflon" Proteins and Enzyme Modification

The study on parallel incorporation of different fluorinated amino acids into proteins aimed at producing variants with novel features like solvent resistance and enhanced activity. This research opens up new avenues for creating highly specialized proteins for industrial applications and synthetic biology (Merkel, Schauer, Antranikian, & Budisa, 2010).

Aromatic Amine and Acid Vapor Sensor

Research demonstrated the use of fluorophenylalanine derivatives in developing nanofiber-based sensors for detecting aromatic amine and volatile acid vapors, highlighting potential applications in environmental monitoring and industrial safety (Xue, Ding, Shen, Gao, Zhao, Sun, & Lu, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F4NO2/c11-7-2-1-5(4-8(15)9(16)17)3-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKURDBSSRLCLKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2832280.png)

![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2832281.png)

![3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2832283.png)

![2-[3-(3-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide](/img/structure/B2832289.png)

![N-[(3,4-dimethoxyphenyl)methyl]-7-(2-methylphenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2832295.png)

![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide;hydrochloride](/img/structure/B2832297.png)

![2-[(4-Fluorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2832299.png)